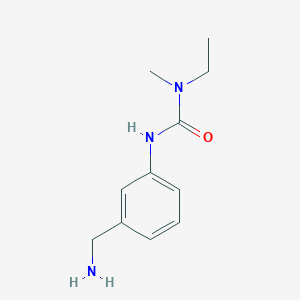![molecular formula C10H21NO2 B12629153 Ethyl 3-[(pentan-2-yl)amino]propanoate](/img/structure/B12629153.png)
Ethyl 3-[(pentan-2-yl)amino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-[(Pentan-2-yl)amino]propanoate d'éthyle est un composé organique appartenant à la classe des esters. Les esters sont largement connus pour leurs odeurs agréables et sont souvent utilisés dans les parfums et les agents aromatisants. Ce composé particulier présente un groupe propanoate attaché à un groupe éthyle et un groupe amino substitué par une chaîne pentan-2-yle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-[(Pentan-2-yl)amino]propanoate d'éthyle implique généralement l'estérification de l'acide 3-[(Pentan-2-yl)amino]propanoïque avec de l'éthanol en présence d'un catalyseur acide fort tel que l'acide sulfurique. La réaction est réalisée sous reflux pour assurer une estérification complète.
Méthodes de production industrielle
Dans un contexte industriel, la production du 3-[(Pentan-2-yl)amino]propanoate d'éthyle peut être mise à l'échelle en utilisant des réacteurs à flux continu. Le procédé implique le mélange continu d'acide 3-[(Pentan-2-yl)amino]propanoïque et d'éthanol avec un catalyseur, suivi d'étapes de séparation et de purification pour obtenir le produit final avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-[(Pentan-2-yl)amino]propanoate d'éthyle peut subir diverses réactions chimiques, notamment :
Hydrolyse : La liaison ester peut être hydrolysée en présence d'un acide ou d'une base forte pour produire de l'acide 3-[(Pentan-2-yl)amino]propanoïque et de l'éthanol.
Réduction : Le composé peut être réduit à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium pour former l'alcool correspondant.
Substitution : Le groupe amino peut participer à des réactions de substitution nucléophile, où il peut être remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Hydrolyse : Acide chlorhydrique ou hydroxyde de sodium sous reflux.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Divers nucléophiles tels que les halogénures ou les alcoolates dans des conditions appropriées.
Principaux produits
Hydrolyse : Acide 3-[(Pentan-2-yl)amino]propanoïque et éthanol.
Réduction : Alcool correspondant.
Substitution : Les produits dépendent du nucléophile utilisé.
Applications de recherche scientifique
Le 3-[(Pentan-2-yl)amino]propanoate d'éthyle a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Investigé pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de promédicaments.
Industrie : Utilisé dans la production de parfums et d'agents aromatisants en raison de sa fonctionnalité ester.
Mécanisme d'action
Le mécanisme d'action du 3-[(Pentan-2-yl)amino]propanoate d'éthyle implique son interaction avec des cibles moléculaires spécifiques. Le groupe ester peut subir une hydrolyse pour libérer l'acide 3-[(Pentan-2-yl)amino]propanoïque actif, qui peut ensuite interagir avec les voies biologiques. Le groupe amino peut également participer à des liaisons hydrogène et à d'autres interactions avec les molécules cibles, influençant ainsi leur activité.
Applications De Recherche Scientifique
Ethyl 3-[(pentan-2-yl)amino]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Mécanisme D'action
The mechanism of action of Ethyl 3-[(pentan-2-yl)amino]propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 3-[(pentan-2-yl)amino]propanoic acid, which can then interact with biological pathways. The amino group may also participate in hydrogen bonding and other interactions with target molecules, influencing their activity.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-[(Pentan-3-yl)amino]propanoate d'éthyle
- 3-[(Pentan-4-yl)amino]propanoate d'éthyle
- 3-[(Pentan-5-yl)amino]propanoate d'éthyle
Unicité
Le 3-[(Pentan-2-yl)amino]propanoate d'éthyle est unique en raison du positionnement spécifique du groupe pentan-2-yle, qui peut influencer sa réactivité et ses interactions par rapport aux autres isomères de position. Cette structure unique peut entraîner des activités biologiques et des propriétés chimiques différentes, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C10H21NO2 |
|---|---|
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
ethyl 3-(pentan-2-ylamino)propanoate |
InChI |
InChI=1S/C10H21NO2/c1-4-6-9(3)11-8-7-10(12)13-5-2/h9,11H,4-8H2,1-3H3 |
Clé InChI |
HPAXKLZTIAJTQG-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)NCCC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


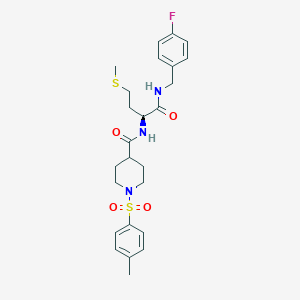
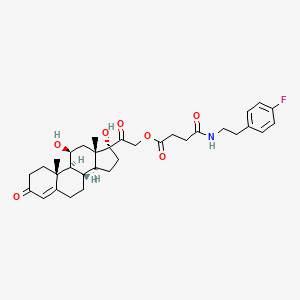
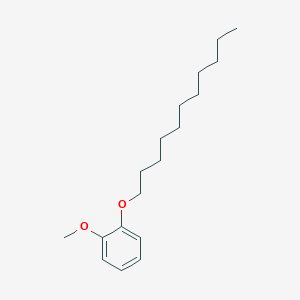
![2,2'-Sulfanediylbis[1-(4-fluorophenyl)ethan-1-ol]](/img/structure/B12629096.png)
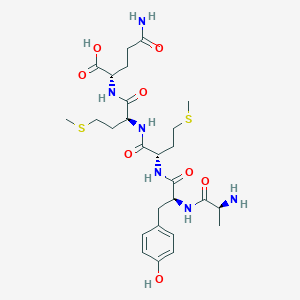
![3-Iodo-N-[2-(1-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B12629104.png)
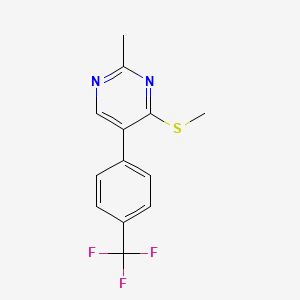
![5-[(2,3-difluorophenyl)sulfanylmethyl]-2-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12629112.png)
![2-[4-(Methoxymethoxy)butyl]-2-(non-4-en-1-yl)-1,3-dithiane](/img/structure/B12629116.png)
![(3aR,6aS)-5-(3-bromophenyl)-5'-fluoro-1-[(4-hydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12629127.png)
![Methanone,[4-[[3-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)phenyl]sulfonyl]-1-piperazinyl][(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropyl]-](/img/structure/B12629129.png)
![2,2'-Disulfanediylbis[4,6-bis(2-phenylpropan-2-yl)phenol]](/img/structure/B12629136.png)
![1-[(2-Bromophenyl)methyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole](/img/structure/B12629139.png)
